![molecular formula C20H23N5O3 B2730421 8-(3,5-dimethylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896843-49-5](/img/structure/B2730421.png)
8-(3,5-dimethylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(3,5-dimethylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.436. The purity is usually 95%.
BenchChem offers high-quality 8-(3,5-dimethylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3,5-dimethylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Macromolecular Adduct Formation and Metabolism
Research on heterocyclic amines such as 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) provides insights into the formation of DNA adducts and the metabolism of these compounds in humans and rodents. These studies are crucial for understanding the genotoxicity of certain compounds formed during the cooking of meat and their potential carcinogenic effects. Accelerator mass spectrometry (AMS) is used to study protein and DNA adduct levels, revealing dose-dependent effects and differences between species. This research highlights the importance of studying compound metabolism and adduct formation in assessing health risks (Turteltaub et al., 1999).
Biomonitoring of Metabolites
The development of biomonitoring procedures for heterocyclic aromatic amine metabolites, like MeIQx, in human urine shows the potential of monitoring human exposure to these compounds through dietary sources. This involves analyzing urine for specific metabolites following consumption of cooked meat, employing methods such as solid-phase extraction and immunoaffinity separation. Such studies are essential for understanding the exposure levels and metabolism of hazardous compounds in humans, guiding dietary recommendations and health advisories (Stillwell et al., 1999).
Neuroprotection in Parkinson's Disease
Caffeine and A2A adenosine receptor inactivation have been studied for their neuroprotective effects in models of Parkinson's disease (PD). Research indicates that caffeine, likely through A2A receptor blockade, attenuates the loss of dopaminergic neurons in PD models. This suggests potential therapeutic applications of compounds targeting the A2A receptor for neuroprotection and the management of PD (Chen et al., 2001).
DNA Oxidation Protection
Gallic acid, a plant-derived compound, has been shown to significantly reduce DNA migration attributable to oxidized pyrimidines and purines in lymphocytes. This indicates its potent protective effects against DNA oxidation, suggesting the potential of similar compounds in preventing oxidative DNA damage in humans. Such findings are relevant for understanding the antioxidant properties of compounds and their implications for health and disease prevention (Ferk et al., 2011).
properties
IUPAC Name |
6-(3,5-dimethylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-12-8-13(2)10-15(9-12)25-14(3)11-24-16-17(21-19(24)25)22(4)20(28)23(18(16)27)6-5-7-26/h8-11,26H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCAQRJCHKBLNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCO)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,5-dimethylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


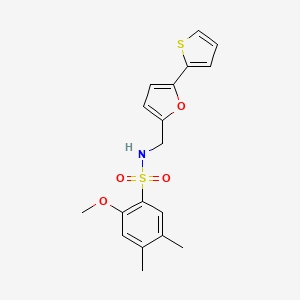
![(4-Benzylpiperazin-1-yl)-[2-(4-tert-butylphenoxy)pyridin-3-yl]methanone](/img/structure/B2730343.png)
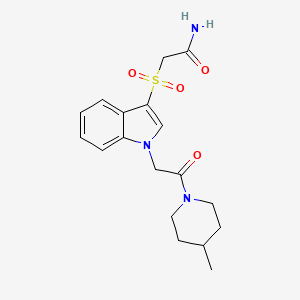
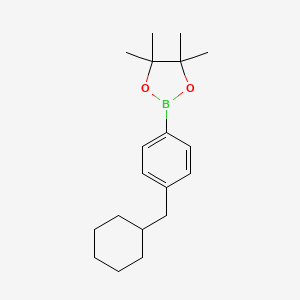

![N-(2,4-difluorophenyl)-2-{[6-(3-methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2730351.png)
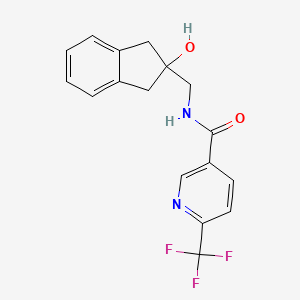
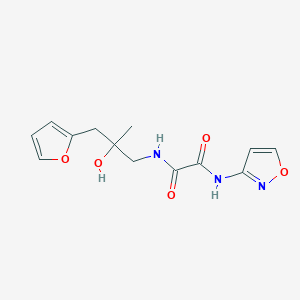
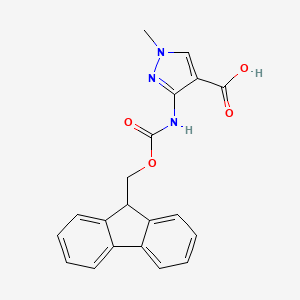
![N-(5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2730357.png)
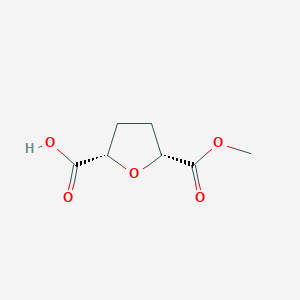
![N-[3-(dimethylamino)propyl]-N-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylthiophene-2-carboxamide](/img/structure/B2730360.png)
